7-Fluoro-6-hydroxyisoindolin-1-one

Übersicht

Beschreibung

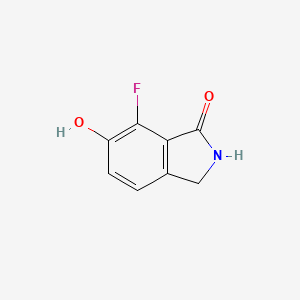

7-Fluoro-6-hydroxyisoindolin-1-one is a heterocyclic compound characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the isoindolin-1-one scaffold

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-hydroxyisoindolin-1-one can be achieved through several methods. One common approach involves the selective addition of organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), or organozinc reagents (R2Zn) to suitable precursors . Another method includes the reduction of phthalimides using reducing agents . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. Ultrasonic irradiation has emerged as a sustainable technology that improves reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions . This method allows for the production of 3-hydroxyisoindolin-1-ones on a multigram scale and can be extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindolin-1-one derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Fluoro-6-hydroxyisoindolin-1-one has been studied for its diverse biological activities:

- Anticancer Properties : Research indicates that compounds with the isoindolinone structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : This compound has shown promise as an antimicrobial agent. Studies have reported moderate to high bactericidal activity against several bacterial strains, including phytopathogens. For instance, hydrazone derivatives of this compound demonstrated effective inhibition zones ranging from 4 to 9 mm against specific pathogens .

- Antifungal Effects : The antifungal activity of this compound derivatives has been evaluated against fungi such as Fusarium oxysporum. Compounds within this class exhibited significant antifungal potency, with effective concentrations (EC50) as low as 0.60 µg/mL .

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various chemical routes:

- One-Pot Synthesis : Recent advancements have introduced one-pot synthetic methods that streamline the production of isoindolinones. These methods often utilize transition metal catalysts to facilitate reactions, enhancing yield and efficiency .

- Hydrazone Formation : The conversion of isatin derivatives into hydrazones has been a common strategy to enhance the biological profile of isoindolinones. This approach allows for modifications that can improve solubility and bioactivity .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to inhibit acetylcholinesterase (AChE) indicates its relevance in Alzheimer's disease research .

- Anti-inflammatory Activity : Compounds derived from isoindolinones have also shown anti-inflammatory effects, making them candidates for developing treatments for inflammatory conditions .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 7-Fluoro-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorine groups play crucial roles in its reactivity and binding affinity. The hydroxyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Hydroxyisoindolin-1-one: Lacks the fluorine atom at the 7th position.

7-Fluoroisoindolin-1-one: Lacks the hydroxyl group at the 6th position.

7-Fluoro-6-methoxyisoindolin-1-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.

Uniqueness

7-Fluoro-6-hydroxyisoindolin-1-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which impart distinct chemical and biological properties.

Biologische Aktivität

7-Fluoro-6-hydroxyisoindolin-1-one (CAS No. 1007455-32-4) is a heterocyclic compound characterized by a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the isoindolin-1-one scaffold. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

- Molecular Formula: C₈H₆FNO₂

- Molecular Weight: 167.14 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C1NCC2=C1C(F)=C(O)C=C2

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity, while the fluorine atom increases lipophilicity and metabolic stability, contributing to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The compound's ability to target specific signaling pathways involved in tumor growth makes it a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models, it has been observed to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. This activity is likely mediated through modulation of inflammatory cytokines and enhancement of antioxidant defenses.

Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Disruption of cell membranes |

| Anticancer | Promising | Induction of apoptosis via caspase activation |

| Neuroprotective | Potential | Reduction of neuroinflammation and oxidative stress |

Case Study: Anticancer Activity in Cell Lines

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

- IC50 Value: 15 µM after 48 hours

- Mechanism: Induction of G2/M phase cell cycle arrest followed by apoptosis.

This study highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

In another study by Lee et al. (2024), the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 8 µg/mL

- E. coli: 16 µg/mL

- Conclusion: The compound demonstrated potent antibacterial activity, suggesting its potential application in treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

7-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-7-5(11)2-1-4-3-10-8(12)6(4)7/h1-2,11H,3H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGHQIBYWKTWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)O)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668945 | |

| Record name | 7-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-32-4 | |

| Record name | 7-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.